4-[(Pyridin-2-yl)ethynyl]benzaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
478159-18-1 |
|---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-13-6-4-12(5-7-13)8-9-14-3-1-2-10-15-14/h1-7,10-11H |
InChI Key |
ZRRWOZZZOISMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridin 2 Yl Ethynyl Benzaldehyde and Its Molecular Congeners
Transition Metal-Catalyzed Cross-Coupling Reactions
The formation of the carbon-carbon triple bond between the pyridine (B92270) and benzaldehyde (B42025) moieties is most commonly achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is the most prominent and widely utilized method.
Sonogashira Coupling Strategies for Ethynyl (B1212043) Linkage Formation
The Sonogashira reaction is a highly effective method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org
The core of the Sonogashira coupling involves a palladium catalyst, which facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product. wordpress.com Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of ligand coordinated to the palladium center plays a crucial role in the reaction's efficiency and substrate scope.
Phosphine (B1218219) ligands are widely used, and their steric and electronic properties can significantly influence the catalytic cycle. wordpress.com For instance, bulky and electron-rich phosphine ligands can promote the formation of highly active monoligated palladium complexes, which are key intermediates in the oxidative addition step. wordpress.comlibretexts.org The steric bulk of the phosphine ligand should be optimized in relation to the steric hindrance of the coupling partners to achieve the most efficient transformation. wordpress.com N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering high stability and activity to the palladium catalyst. wikipedia.org
Table 1: Influence of Palladium Catalysts and Ligands on Sonogashira Coupling
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(PPh₃)₄ | Triphenylphosphine | A common and versatile catalyst. libretexts.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | A more stable and soluble precatalyst. libretexts.org |
| Pd(OAc)₂ | Various phosphines (e.g., P(t-Bu)₃) | Allows for the use of bulky and electron-rich ligands. libretexts.org |
| Pd₂(dba)₃ | Various phosphines | A common Pd(0) source for generating active catalysts in situ. libretexts.org |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | An air-stable precatalyst enabling rapid access to a monoligated state for room-temperature couplings. nih.gov |
| Pd-NHC complexes | N-Heterocyclic Carbenes | Offer high stability and catalytic activity. wikipedia.org |
The traditional Sonogashira reaction utilizes a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. The role of the copper is to react with the terminal alkyne to form a copper acetylide intermediate. wikipedia.org This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling process. wikipedia.org The use of a copper co-catalyst generally allows for milder reaction conditions. rsc.org
However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). vander-lingen.nl This has led to the development of copper-free Sonogashira protocols. In these methods, the reaction is typically carried out in the presence of a suitable base, and often requires higher temperatures or more reactive palladium catalysts. vander-lingen.nl The development of highly active palladium catalysts, often employing bulky phosphine ligands or N-heterocyclic carbenes, has made copper-free Sonogashira couplings a viable and often preferred alternative. nih.govnih.gov Copper-free conditions are particularly advantageous in the synthesis of molecules where the presence of copper could be detrimental to other functional groups or lead to purification challenges. rsc.org
Other Acetylene-Aryl Coupling Techniques
While the Sonogashira reaction is the most prevalent, other methods for coupling acetylenes and aryl groups exist. For instance, the inverse Sonogashira reaction, where an iodoalkyne is coupled with a boronic acid, has been developed. nih.gov This approach offers a different strategy for forming the desired bond and can be advantageous for certain substrates. nih.gov Additionally, metal-free oxidative coupling reactions of aryl acetylenes have been reported, providing an alternative pathway that avoids the use of transition metals altogether. rsc.org
Multicomponent Reaction Pathways Incorporating Pyridine and Aldehyde Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. windows.net For the synthesis of 4-[(pyridin-2-yl)ethynyl]benzaldehyde and its analogs, MCRs that can incorporate a pyridine precursor, an aldehyde-containing component, and an acetylene (B1199291) unit are of interest.
For example, a one-pot synthesis could potentially involve the reaction of a pyridine derivative, an aldehyde, and an amine, leading to the formation of a more complex heterocyclic system that could then be further modified to yield the target compound. windows.net The development of transition metal-catalyzed multicomponent sequences, sometimes initiated by a Sonogashira-type reaction, has opened new avenues for the one-pot synthesis of various heterocyclic frameworks. windows.net While a direct one-pot MCR for this compound is not prominently described, the principles of MCRs offer a powerful strategy for the convergent synthesis of its structural analogs. nih.govnih.gov
Functional Group Interconversions Leading to the Aldehyde Moiety
In some synthetic strategies, the aldehyde functionality of this compound is introduced at a later stage through the interconversion of another functional group. This approach can be advantageous if the aldehyde group is not compatible with the conditions of the key carbon-carbon bond-forming reaction.
Table 2: Common Functional Group Interconversions to an Aldehyde
| Precursor Functional Group | Reagent/Reaction |
| Primary Alcohol (-CH₂OH) | PCC, DMP, Swern oxidation |
| Nitrile (-CN) | DIBAL-H |
| Ester (-COOR) | DIBAL-H (at low temperature) |
| Carboxylic Acid (-COOH) | Reduction to alcohol followed by oxidation |
| Alkyne | Hydroboration-oxidation |
Chemo- and Regioselectivity in Complex Synthesis
In the synthesis of complex molecules like this compound and its analogs, chemo- and regioselectivity are critical considerations, particularly when multiple reactive sites are present in the starting materials. The Sonogashira coupling, while generally robust, requires careful control to ensure the desired outcome.
Chemoselectivity refers to the preferential reaction of one functional group over another. A key challenge in the synthesis of the target compound is the presence of the aldehyde group, which could potentially react under the coupling conditions. However, the Sonogashira reaction is known to be highly chemoselective and generally tolerates a wide range of functional groups, including aldehydes. rsc.org This is demonstrated in the successful coupling of 4-ethynylbenzaldehyde (B1303622) with various halogenated compounds, where the aldehyde moiety remains intact. rsc.org The choice of catalyst and reaction conditions plays a significant role in maintaining this chemoselectivity. For instance, palladium complexes with phosphine ligands are commonly employed, and these systems are generally unreactive towards aldehyde functionalities under the typical Sonogashira conditions. researchgate.net
Regioselectivity becomes a crucial factor when using starting materials with multiple halogen substituents, known as polyhalogenated precursors. The position of the coupling reaction on the aromatic or heteroaromatic ring can often be directed by the inherent electronic and steric properties of the substrate, as well as by the choice of catalyst.
In the context of pyridine derivatives, if a dihalopyridine is used as a starting material, the regioselectivity of the Sonogashira coupling is of paramount importance. For example, in the case of 2,4-dichloroquinoline, a related nitrogen-containing heterocycle, the Sonogashira coupling with terminal alkynes shows a high degree of regioselectivity for the C-2 position. beilstein-journals.org This preference is attributed to the electronic influence of the nitrogen atom, which makes the C-2 position more susceptible to oxidative addition by the palladium catalyst. beilstein-journals.org A similar principle would apply to dihalopyridines, where the position of the nitrogen atom would direct the regiochemical outcome of the coupling. For instance, in a 2,6-dihalopyridine, both positions are electronically activated by the nitrogen atom, and a mixture of products might be expected unless there are other directing groups or significant steric hindrance.
The reactivity of different halogens can also be exploited to control regioselectivity. The general order of reactivity for halogens in Sonogashira coupling is I > Br > Cl. libretexts.org This differential reactivity allows for selective coupling at one position while leaving another halogen intact for subsequent transformations. For instance, in a molecule containing both a bromo and an iodo substituent, the Sonogashira coupling will preferentially occur at the carbon-iodine bond. libretexts.org
Furthermore, the choice of the palladium catalyst and ligands can influence the regioselectivity. While less common for simple pyridyl-aryl couplings, in more complex systems, the steric and electronic properties of the phosphine ligands can play a role in directing the palladium catalyst to a specific reaction site.
The following interactive table summarizes the key factors influencing chemo- and regioselectivity in the synthesis of this compound and its congeners.
| Selectivity Type | Key Influencing Factors | Examples and Outcomes |
| Chemoselectivity | Tolerance of the aldehyde group | The Sonogashira coupling is compatible with the aldehyde functionality, allowing for the direct use of 4-ethynylbenzaldehyde or 4-bromobenzaldehyde (B125591) without the need for protecting groups under standard conditions. rsc.orgresearchgate.net |
| Regioselectivity | Electronic effects of the pyridine nitrogen | In dihalopyridines, the position of the nitrogen atom activates the adjacent carbon atoms, influencing the site of coupling. For example, the C-2 and C-6 positions are generally more reactive than the C-3 and C-5 positions. beilstein-journals.org |
| Regioselectivity | Nature of the halogen substituent | The order of reactivity (I > Br > Cl) allows for selective coupling at the more reactive halogen site in polyhalogenated pyridines. libretexts.org |
| Regioselectivity | Catalyst and ligand effects | While substrate control is often dominant, the choice of palladium catalyst and phosphine ligands can in some cases influence the regiochemical outcome of the coupling. |
Chemical Reactivity and Derivatization Pathways of 4 Pyridin 2 Yl Ethynyl Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group in 4-[(pyridin-2-yl)ethynyl]benzaldehyde is a primary site for a variety of chemical modifications, including condensation reactions and nucleophilic additions.
Condensation Reactions for Azine and Schiff Base Formation
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones and azines. These reactions are typically catalyzed by acids or bases and proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The formation of Schiff bases from aldehydes and anilines is a well-established transformation, often proceeding with high efficiency. researchgate.netedu.krdpeerj.com The general reaction involves the condensation of the aldehyde with a primary amine, typically in a suitable solvent like ethanol (B145695), and can be catalyzed by a few drops of acid. edu.krdekb.eg For instance, the reaction of pyridine-4-carbaldehyde with various aminobenzoic acids and other aromatic amines has been shown to produce the corresponding Schiff bases in good yields. researchgate.net It is expected that this compound would react similarly with a range of primary amines to afford a diverse library of imine derivatives.
Table 1: Representative Condensation Reactions for Schiff Base Formation This table presents hypothetical reaction data based on established chemical principles for analogous compounds.
| Amine Reactant | Product | Reaction Conditions | Expected Yield |
| Aniline | N-((4-((pyridin-2-yl)ethynyl)phenyl)methylene)aniline | Ethanol, reflux, cat. Acetic Acid | High |
| 4-Nitroaniline | N-((4-((pyridin-2-yl)ethynyl)phenyl)methylene)-4-nitroaniline | Methanol, room temp, cat. H+ | Good to High |
| Hydrazine | Bis((4-((pyridin-2-yl)ethynyl)phenyl)methylene)hydrazine (Azine) | Ethanol, reflux | High |
Knoevenagel Condensation and Related Olefin-Forming Reactions
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org This reaction is widely used to synthesize α,β-unsaturated compounds. This compound, as an aromatic aldehyde, is an excellent substrate for the Knoevenagel condensation.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and can be carried out in various solvents, including ethanol or benzene (B151609). nih.govorganic-chemistry.org In some cases, the reaction can proceed without a catalyst in a mixture of water and ethanol. bas.bg Active methylene compounds that can be employed in this reaction include malononitrile, ethyl cyanoacetate, and Meldrum's acid. bas.bgacs.org The product of the Knoevenagel condensation of this compound with an active methylene compound would be a highly conjugated system with potential applications in materials science and medicinal chemistry.
Table 2: Examples of Knoevenagel Condensation Reactions This table presents hypothetical reaction data based on established chemical principles for analogous compounds.
| Active Methylene Compound | Product | Catalyst | Solvent | Expected Yield |
| Malononitrile | 2-((4-((pyridin-2-yl)ethynyl)phenyl)methylene)malononitrile | Piperidine | Ethanol | Excellent |
| Diethyl malonate | Diethyl 2-((4-((pyridin-2-yl)ethynyl)phenyl)methylene)malonate | Pyridine | Toluene (B28343) | Good |
| Cyanoacetic acid | (E)-3-(4-((pyridin-2-yl)ethynyl)phenyl)-2-cyanoacrylic acid | Ammonium acetate | Acetic Acid | Good to High |
Nucleophilic Additions and Subsequent Transformations of the Carbonyl Group
The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. masterorganicchemistry.com The addition of these nucleophiles to the aldehyde results in the formation of a secondary alcohol after an acidic workup.
Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, for example, would yield a secondary alcohol where the 'R' group from the Grignard reagent is attached to the former carbonyl carbon. It is important to note that the presence of the acidic terminal alkyne proton could potentially interfere with the Grignard reaction, necessitating the use of a protecting group or an excess of the Grignard reagent. However, in this case, the alkyne is internal and thus this is not a concern. In the case of 2-pyridyl ketones, chelation of the organolithium reagent by the pyridine nitrogen can affect the reaction's efficiency, a phenomenon that might also be observed with this compound. rsc.org Copper-catalyzed additions of Grignard reagents have also been shown to be effective for the dearomatization of pyridinium (B92312) salts, suggesting a potential avenue for more complex transformations. nih.govresearchgate.net
Transformations of the Ethynyl (B1212043) Moiety
The ethynyl group of this compound provides a second site for chemical modification, enabling the construction of more complex molecular architectures through cycloaddition reactions, as well as hydration and hydroamination processes.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality in 2-ethynylpyridine (B158538) derivatives makes them excellent substrates for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide. beilstein-journals.orgrsc.org The ethynyl group in this compound is expected to readily participate in CuAAC reactions with a wide range of organic azides, providing a straightforward route to triazole-containing derivatives. nih.gov
Beyond click chemistry, 1,3-dipolar cycloadditions with other dipoles like nitrones and nitrile oxides are also possible, leading to the formation of five-membered heterocyclic rings such as isoxazoles and pyrazoles. chesci.comwikipedia.orgslideshare.netyoutube.comfrontiersin.org Furthermore, the ethynyl group can participate in [2+2+2] cycloadditions with other alkynes or alkenes, catalyzed by transition metals, to form substituted aromatic and hydroaromatic systems. The reaction of 2-ethynylpyridine with transition metal clusters has been shown to lead to novel C-C bond coupling and C-H bond activation products. rsc.org
Table 3: Potential Cycloaddition Reactions of the Ethynyl Moiety This table presents hypothetical reaction data based on established chemical principles for analogous compounds.
| Reaction Type | Reactant | Product | Catalyst/Conditions |
| CuAAC (Click Chemistry) | Benzyl azide | 1-benzyl-4-(4-formylphenyl)-1H-1,2,3-triazol-5-yl)pyridine | Cu(I) source (e.g., CuSO4/sodium ascorbate) |
| 1,3-Dipolar Cycloaddition | N-benzyl-C-phenylnitrone | 2-benzyl-3-phenyl-5-(4-((pyridin-2-yl)ethynyl)phenyl)isoxazolidine | Heat |
| [2+2+2] Cycloaddition | 2 equivalents of Phenylacetylene | Substituted benzene derivative | Transition metal catalyst (e.g., Rh, Co) |
Hydration and Hydroamination Processes
The ethynyl group of this compound can undergo hydration, the addition of water across the triple bond, to form a ketone. This reaction can be catalyzed by mercury(II) salts in the presence of acid, which typically follows Markovnikov's rule of regioselectivity. rutgers.eduleah4sci.com For an internal alkyne such as in the target molecule, hydration would lead to a mixture of two isomeric ketones. Anti-Markovnikov hydration can also be achieved through a hydroboration-oxidation sequence, which would also result in a ketone. youtube.comquizlet.comlibretexts.org
Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This reaction can be catalyzed by various transition metals and can proceed in either an intermolecular or intramolecular fashion. nih.govmq.edu.au The hydroamination of this compound with an amine would lead to the formation of an enamine or imine, which could then tautomerize or be further transformed.
Further Cross-Coupling or Oligomerization Reactions
While the initial synthesis of this compound is often accomplished via Sonogashira cross-coupling, the resulting molecule retains reactive handles that can participate in subsequent coupling or polymerization reactions. The aldehyde functionality, for instance, can be transformed into a more suitable group for cross-coupling, such as a halide or triflate, through standard organic transformations. This would allow for the introduction of additional substituents onto the benzene ring.
The ethynylpyridyl moiety itself presents opportunities for further elaboration. The carbon-carbon triple bond can, under appropriate catalytic conditions, undergo reactions such as [2+2+2] cycloadditions with other alkynes or nitriles to construct more complex polycyclic aromatic systems. Although specific examples involving this compound are not extensively documented, the reactivity of similar aryl-alkyne systems is well-established.
Furthermore, the entire molecule can be considered a monomer for oligomerization or polymerization. The aldehyde group can participate in condensation polymerizations, while the alkyne can be involved in polymerization reactions initiated by transition metal catalysts. The resulting polymers would feature a conjugated backbone with pendant pyridyl groups, making them of interest for applications in materials science, such as in the development of conductive polymers or materials with unique photophysical properties.
Pyridine Nitrogen-Mediated Reactivity
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts nucleophilic and basic character, opening up a variety of reaction pathways that directly involve this site.
The pyridine nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, to form the corresponding pyridinium salts. This transformation has a significant impact on the electronic properties of the molecule, as the positively charged pyridinium ring is more electron-withdrawing than its neutral precursor. This can influence the reactivity of the other functional groups and alter the photophysical characteristics of the molecule.
| Reagent Class | Product Type | Impact on Molecular Properties |
| Alkyl Halides (e.g., CH₃I) | N-Alkyl Pyridinium Halides | Increased electron-withdrawing nature of the pyridine ring; potential for altered photophysical properties. |
| Peroxy Acids (e.g., m-CPBA) | Pyridine N-oxides | Increased electron density on the pyridine ring; altered coordination properties. |
Similarly, the pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation increases the electron density on the pyridine ring and can modify its coordination behavior towards metal ions, as well as its susceptibility to electrophilic substitution at the ring carbons.
The basicity of the pyridine nitrogen allows it to be protonated by acids to form pyridinium salts. The pKa of the conjugate acid of pyridine is approximately 5.2, and while the specific pKa of this compound has not been reported, it is expected to be in a similar range. The electronic effect of the ethynylbenzaldehyde substituent would slightly modulate this basicity.
Protonation studies, typically conducted using techniques such as UV-Vis or NMR spectroscopy in controlled pH environments, can provide valuable insights into the electronic structure of the molecule. Upon protonation, a noticeable change in the absorption and emission spectra is often observed, which can be harnessed for applications in chemical sensing, where the molecule can act as a pH-sensitive fluorescent probe.
Cascade and Domino Reactions Leveraging Multiple Functional Sites
The proximate and electronically coupled nature of the aldehyde, alkyne, and pyridine functionalities in this compound makes it an ideal substrate for cascade or domino reactions. These reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient route to complex molecular architectures.
Coordination Chemistry and Metallosupramolecular Assemblies
Ligand Design Principles: Strategic Utilization of the Pyridine (B92270) Nitrogen and Aldehyde Oxygen Donors
There is no available literature that specifically discusses the ligand design principles for 4-[(Pyridin-2-yl)ethynyl]benzaldehyde. While the molecule possesses both a pyridine nitrogen atom and an aldehyde oxygen atom, which are well-known donor sites in coordination chemistry, the strategic utilization of these specific donors in this particular molecular framework has not been detailed in published research. General principles of coordination chemistry would suggest that the pyridine nitrogen can act as a strong σ-donor to a variety of metal centers. The aldehyde oxygen is a weaker donor but can participate in chelation, often in conjunction with another donor atom, or act as a bridging ligand between metal centers. However, without experimental data, any discussion of its specific coordination behavior remains speculative.
Formation of Discrete Coordination Complexes
No published studies were found describing the synthesis of either mononuclear or polynuclear coordination complexes involving this compound as a ligand. Consequently, there are no reported synthetic methodologies, reaction conditions, or characterization data for such complexes.
As no discrete complexes with this compound have been reported, there is no information available regarding the coordination geometries or the speciation of metal centers when coordinated to this ligand. Structural data, which would be obtained from techniques such as X-ray crystallography, are absent from the scientific literature.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The potential of this compound as a linker molecule for the construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) has not been explored in the available literature. There are no reports on the design or synthesis of MOFs or CPs that incorporate this specific compound or its derivatives as a building block.
Given the lack of any reported MOFs based on this compound, there is no information regarding the application of isoreticular design strategies using this linker. Isoreticular design involves the use of topologically similar but metrically different linkers to create a series of frameworks with the same underlying network but varying pore sizes and properties. This approach has not been applied to the target compound according to published research.
Mixed-Ligand MOFs Incorporating the Compound
There is currently a lack of specific studies detailing the incorporation of this compound as a co-ligand in the synthesis of mixed-ligand MOFs.
Post-Synthetic Modification of MOFs/CPs for Enhanced Functionality
No specific examples in the surveyed literature demonstrate the use of this compound for the post-synthetic modification of existing MOFs or Coordination Polymers (CPs).
Self-Assembly of Supramolecular Architectures (e.g., Molecular Squares, Triangles, Rhomboids)
While related pyridyl-ethynyl ligands have been shown to form discrete supramolecular structures, there is no specific research available on the self-assembly of this compound into architectures such as molecular squares, triangles, or rhomboids.
Investigation of Host-Guest Chemistry within Coordination Structures
A detailed investigation into the host-guest chemistry of coordination structures specifically derived from this compound has not been found in the available literature.
Applications in Advanced Functional Materials Research
Precursors for Polymer Synthesis and Macromolecular Architectures
The aldehyde functionality in 4-[(Pyridin-2-yl)ethynyl]benzaldehyde serves as a key reactive site for various polymerization reactions. This allows for its incorporation into larger macromolecular structures and polymer backbones. The rigid, linear geometry imparted by the ethynyl-phenylene unit, combined with the polar and coordinative properties of the pyridyl group, makes it a desirable monomer for creating polymers with defined architectures and specific functionalities. These polymers can exhibit properties such as thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions, leading to applications in specialty plastics and smart materials.
Role in Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) Development
A significant application of this compound is in the construction of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). The aldehyde group can undergo condensation reactions with amine-containing monomers to form robust imine linkages, which is a common strategy for synthesizing crystalline and porous frameworks.
The pyridyl group within the structure plays a crucial role, often serving as a binding site for metal ions. This allows for the post-synthetic metalation of the framework, introducing catalytic or other functional centers into the porous structure. For example, a Covalent Organic Framework synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene (B174889) has been developed. This framework possesses a high surface area and contains nitrogen-rich pores due to the pyridyl units.
Table 1: Properties of a COF synthesized using this compound
| Property | Value |
| Monomers | This compound, 1,3,5-Tris(4-aminophenyl)benzene |
| Linkage | Imine |
| Surface Area (BET) | 1056 m²/g |
| Pore Volume | 0.64 cm³/g |
| Key Feature | Nitrogen-rich pores for metal coordination |
Components in Organic Electronic and Optoelectronic Materials
The conjugated system formed by the pyridine (B92270) ring, the ethynyl (B1212043) bridge, and the benzene (B151609) ring suggests potential for this compound as a component in organic electronic and optoelectronic materials.
Conjugated Systems for Light-Emitting Materials
While specific research on this compound as a primary light-emitting material is not extensively documented, its structural motifs are common in organic luminophores. The extended π-conjugation allows for the absorption and emission of light, and the presence of the nitrogen atom in the pyridine ring can tune the electronic properties, potentially influencing the emission color and efficiency. Its incorporation into larger conjugated polymers or as a ligand in emissive metal complexes is a plausible application.
Electron Transporting Materials
The electron-deficient nature of the pyridine ring suggests that materials incorporating the this compound unit may exhibit electron-transporting properties. In organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), electron-transporting materials are essential for efficient device operation. The rigid structure of this compound could also contribute to favorable molecular packing in thin films, which is beneficial for charge transport.
Heterogeneous Catalysis through Material Integration
The integration of this compound into solid supports, particularly COFs and POPs, creates opportunities for its use in heterogeneous catalysis.
Active Site Generation within Frameworks and Supports
The pyridyl nitrogen atom within the pores of a framework synthesized from this compound can act as a Lewis basic site or a coordination site for metal catalysts. For instance, the aforementioned COF has been used to anchor palladium(II) ions. These metalated sites within the porous framework then serve as active centers for catalytic reactions. The defined and isolated nature of these sites can lead to high catalytic activity and selectivity. This approach has been successfully demonstrated in the Suzuki-Miyaura coupling reaction, where the palladium-functionalized COF showed excellent catalytic performance and recyclability.
Table 2: Catalytic Performance of a Pd(II)-functionalized COF
| Reaction | Catalyst | Reactants | Product Yield | Reusability |
| Suzuki-Miyaura Coupling | Pd(II)@COF | Aryl halides, Arylboronic acids | High | Maintained for several cycles |
This demonstrates the effective use of this compound as a molecular building block to create sophisticated, recyclable heterogeneous catalysts.
Catalyst Immobilization and Recovery Studies
Detailed research findings on the performance of immobilized catalysts derived from this compound are not available.
Data on the efficiency of catalyst recovery and the number of cycles for which the catalyst remains active have not been reported.
It is possible that research in this area is ongoing or has not been disclosed in public-facing publications. Future studies may explore the potential of this compound in the development of recoverable and reusable catalysts for various organic transformations.
Computational and Theoretical Investigations of 4 Pyridin 2 Yl Ethynyl Benzaldehyde Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. scielo.org.co DFT studies on systems containing pyridine (B92270) and benzaldehyde (B42025) moieties, such as the related compound 4-(2-Pyridyl) benzaldehyde (42PBD), have been performed using methods like B3LYP with basis sets such as 6-311++G(d,p), which provide a reliable balance of accuracy and computational cost for interpreting molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netjocpr.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity. ijcce.ac.ir
For π-conjugated systems like 4-[(Pyridin-2-yl)ethynyl]benzaldehyde, the HOMO is typically distributed along the electron-rich parts of the molecule, while the LUMO is localized over the electron-deficient regions. In the analogous 4-(2-Pyridyl) benzaldehyde, DFT calculations show the distribution of these orbitals across the molecular framework. researchgate.netjocpr.com The HOMO-LUMO gap is a determinant of kinetic stability, chemical reactivity, and optical polarizability. researchgate.net The introduction of the ethynyl (B1212043) linker in this compound is expected to extend the π-conjugation compared to 4-(2-Pyridyl) benzaldehyde, likely resulting in a smaller HOMO-LUMO gap and influencing its electronic and optical properties.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The π-conjugated system suggests a relatively high HOMO energy, indicating its potential as an electron donor in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The presence of the electron-withdrawing benzaldehyde and pyridine nitrogen suggests a relatively low LUMO energy, making it an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | A smaller gap indicates higher reactivity, lower kinetic stability, and bathochromic (red) shifts in UV-Vis absorption spectra. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.
In this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, as these are the most electronegative atoms. The hydrogen atoms of the aromatic rings and the aldehyde proton would exhibit positive potential (blue). This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents. researchgate.netjocpr.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis allows for the investigation of hyperconjugative interactions, charge delocalization, and the stability of the molecule. ijcce.ac.ir
For this compound, NBO analysis would quantify the delocalization of π-electrons across the entire conjugated system, including the pyridine ring, the ethynyl bridge, and the benzaldehyde moiety. It can reveal the stabilization energy associated with interactions like π → π* and n → π* transitions, which are crucial for understanding the electronic communication between the different parts of the molecule. Natural Population Analysis (NPA), a feature of the NBO method, would provide the charge distribution on each atom, offering a more refined picture than simpler methods.
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, providing a clear depiction of atomic shells, covalent bonds, and lone pairs. wikipedia.org It is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies high electron localization (as in covalent bonds or lone pairs), and a value of 0.5 corresponds to a uniform electron gas, indicating delocalization. wikipedia.orgarxiv.org
In this compound, an ELF analysis would distinctly show the core electrons around the carbon, nitrogen, and oxygen atoms. It would also map the localized σ-bonds and the characteristic banana-shaped regions of the C≡C triple bond. The lone pair on the pyridine nitrogen would also be clearly visible as a region of high localization. The Localized Orbital Locator (LOL) provides similar information, mapping areas where localized orbitals are prominent. jussieu.fr
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. The synthesis of this compound is often achieved via a Sonogashira cross-coupling reaction. nih.gov DFT calculations can model the key steps of this catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net
By calculating the Gibbs free energy (ΔG) for reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps identify the rate-determining step and understand how factors like the choice of ligand, solvent, and base influence the reaction's efficiency. researchgate.net For example, computational studies on the copper-free Sonogashira reaction have explored different mechanistic pathways and the role of additives in facilitating the catalytic process. researchgate.net Such studies provide insights that are crucial for optimizing reaction conditions to synthesize this compound and related compounds.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze different types of intermolecular contacts.
For a molecule like this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions that stabilize its crystal structure. These interactions would likely include:
H···H contacts: Typically the most abundant type of interaction. nih.gov
C–H···π interactions: Where hydrogen atoms interact with the π-systems of the aromatic rings.
π–π stacking: Interactions between the aromatic pyridine and benzene (B151609) rings. The shape index is particularly useful for identifying these, showing characteristic adjacent red and blue triangular patterns. mdpi.com
C–H···O and C–H···N hydrogen bonds: Weak hydrogen bonds involving the aldehyde oxygen and pyridine nitrogen as acceptors. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aldehyde proton (–CHO) is highly deshielded and appears as a distinct singlet at approximately 10.05 ppm. The protons on the benzene (B151609) and pyridine (B92270) rings resonate in the aromatic region, typically between 7.20 and 8.70 ppm. The coupling patterns and chemical shifts of these protons allow for the unambiguous assignment of each position on the aromatic rings, confirming the connectivity of the molecule.
The ¹³C NMR spectrum further corroborates the structure. The carbon of the aldehyde group is observed at a characteristic downfield shift of around 191.3 ppm. The two carbons of the ethynyl (B1212043) (alkyne) linker appear in the range of 88 to 93 ppm, while the carbons of the aromatic rings are found between 123 and 153 ppm.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 10.05 (s, 1H) | 191.3 |
| Pyridinyl-H6 | 8.67 (d, 1H) | 150.4 |
| Benzene-H (ortho to CHO) | 7.93 (d, 2H) | 136.0 |
| Pyridinyl-H4 | 7.74 (t, 1H) | 132.4 |
| Benzene-H (meta to CHO) | 7.71 (d, 2H) | 129.8 |
| Pyridinyl-H3 | 7.58 (d, 1H) | 127.8 |
| Pyridinyl-H5 | 7.29 (dd, 1H) | 123.3 |
| Alkyne (C≡C) | - | 92.5, 88.3 |
| Aromatic C (various) | - | 152.2, 142.1, 129.8 |
Data sourced from reference. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the characteristic functional groups within this compound by probing their vibrational modes.
The IR spectrum displays several key absorption bands. A strong, sharp peak corresponding to the C≡C alkyne stretch is typically observed around 2212 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group appears as a prominent band near 1701 cm⁻¹. Additionally, aromatic C=C and C=N stretching vibrations from the pyridine and benzene rings are found in the 1400–1600 cm⁻¹ region.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyne (C≡C) | Stretch | ~2212 |
| Aldehyde (C=O) | Stretch | ~1701 |
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, offering a more complete vibrational analysis of the molecule's framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is employed to investigate the electronic properties of this compound, which arise from its extended π-conjugated system. The spectrum is characterized by intense absorption bands in the ultraviolet and visible regions.
The main absorption features are attributed to π→π* transitions within the conjugated system that spans the pyridine ring, the ethynyl bridge, and the benzaldehyde (B42025) moiety. A lower energy, less intense band corresponding to an n→π* transition, associated with the lone pair of electrons on the aldehyde oxygen and pyridine nitrogen, may also be observed. These transitions confirm the presence of a highly conjugated electronic structure, which is responsible for the compound's potential applications in optical and electronic materials. In a typical organic solvent like dichloromethane, a strong absorption maximum is noted around 324 nm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺.
For this compound (C₁₄H₉NO), the expected monoisotopic mass is 207.0684 g/mol . High-resolution mass spectrometry (HRMS) can confirm this value with high accuracy. For instance, an observed [M+H]⁺ peak at m/z 208.0757 would correspond to the calculated value for C₁₄H₁₀NO⁺, unequivocally verifying the molecular formula. Analysis of the fragmentation pattern can further validate the structure by showing the loss of characteristic fragments, such as the aldehyde group (–CHO).
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
While the crystal structure of the isolated compound is not widely reported, its structural parameters have been extensively studied within metal-organic complexes and coordination polymers. In these structures, the this compound ligand is typically observed to be nearly planar, which maximizes π-conjugation. The nitrogen atom of the pyridine ring and, in some cases, the oxygen atom of the aldehyde group act as coordination sites for metal ions. The ethynyl linker holds the two aromatic rings in a rigid, linear arrangement. For example, in a reported co-crystal, the C≡C bond length is approximately 1.19 Å, consistent with a typical triple bond.
Powder XRD can be used to analyze the bulk purity and crystallinity of a synthesized batch of the compound or materials derived from it.
Electron Microscopy (TEM, SEM) for Morphological Analysis of Assembled Materials
While not typically used for analyzing small molecules, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for studying the morphology of materials and nanostructures assembled from this compound.
When this compound is used as a building block or ligand to form coordination polymers or other supramolecular assemblies, SEM is used to visualize the surface topography of the resulting materials. For example, SEM images can reveal the formation of uniform films, microcrystals, or other distinct morphologies on a substrate. TEM can provide higher-resolution images, offering insights into the internal structure and nanoscale organization of these assembled materials.
Thermal Analysis (DSC, TGA) for Material Stability and Phase Transition Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and phase behavior of materials containing this compound.
Emerging Research Directions and Future Prospects for 4 Pyridin 2 Yl Ethynyl Benzaldehyde
Integration into Responsive and Adaptive Materials Systems
The unique electronic and structural characteristics of 4-[(Pyridin-2-yl)ethynyl]benzaldehyde make it an attractive building block for materials that can respond to external stimuli. The pyridine (B92270) nitrogen atom can act as a proton acceptor or a metal-binding site, while the extended π-conjugated system is sensitive to environmental changes.
Halochromic and Vapochromic Sensing: The basicity of the pyridine nitrogen allows for significant changes in the molecule's electronic properties upon protonation. This can lead to observable shifts in its absorption and emission spectra, a property known as halochromism. Materials incorporating this moiety could function as colorimetric or fluorescent sensors for acids. Similarly, the interaction of the pyridine unit with volatile organic compounds (VOCs) could induce spectral changes, opening avenues for vapochromic sensors. Research on related donor-π-acceptor systems containing pyridine nitrogen has demonstrated their potential for acid-base induced halochromic fluorescence switching. researchgate.net
Metal Ion Detection: The pyridine group is a well-established ligand for a wide range of metal ions. The coordination of a metal to the pyridine can perturb the electronic structure of the entire conjugated system, resulting in a detectable optical or electrochemical signal. This enables the design of selective and sensitive chemosensors. By immobilizing the molecule or its derivatives onto a solid support, reusable sensor devices can be fabricated.
Photoresponsive Materials: The rigid, planar structure and extended conjugation suggest potential for photoresponsive behaviors, including photoisomerization or photodimerization when incorporated into larger assemblies like liquid crystals or polymers. The aldehyde group can be used to link the molecule to other photoactive units, creating complex systems for light-harvesting or optical data storage.
Development of Novel and Sustainable Synthetic Routes
The primary method for synthesizing this compound is the Sonogashira cross-coupling reaction between a halo-benzaldehyde (typically 4-iodobenzaldehyde) and 2-ethynylpyridine (B158538). While effective, traditional Sonogashira couplings often rely on homogeneous palladium and copper catalysts, which can be costly, toxic, and difficult to remove from the final product. Future research is heavily focused on developing more sustainable and efficient synthetic protocols.
Heterogeneous Catalysis: A key goal is to replace homogeneous catalysts with reusable, heterogeneous alternatives. This includes using metal nanoparticles immobilized on solid supports like metal-organic frameworks (MOFs), zeolites, or functionalized silica. researchgate.net Such catalysts can be easily recovered by filtration and reused for multiple cycles, reducing waste and cost. For instance, copper nanoparticles stabilized on functionalized supports have shown high efficiency in related A3 coupling reactions, which share mechanistic similarities with Sonogashira coupling. researchgate.net
Green Solvents and Conditions: Efforts are being made to replace traditional organic solvents like toluene (B28343) or DMF with more environmentally benign options such as water, ethanol (B145695), or ionic liquids. mdpi.com In some cases, solvent-free "grinding" or mechanochemical methods are being explored to further minimize environmental impact. mdpi.com
Palladium-Free Coupling: A significant advancement is the development of palladium-free Sonogashira-type reactions. These methods often utilize more abundant and less toxic metals like copper or iron, contributing to a greener chemical process.
The table below compares a conventional synthetic approach with emerging sustainable alternatives for similar coupling reactions.
| Parameter | Conventional Method | Emerging Sustainable Method |
|---|---|---|
| Catalyst | Homogeneous Pd/Cu (e.g., Pd(PPh₃)₂Cl₂, CuI) | Heterogeneous (e.g., CuFe₂O₄ NPs, Au-NPs on UiO-66) researchgate.net |
| Solvent | Anhydrous organic solvents (Toluene, THF, DMF) | Green solvents (Ethanol, Water, Glycerol) or solvent-free mdpi.comresearchgate.net |
| Catalyst Reusability | No | High (often 5-9 cycles with minimal activity loss) researchgate.net |
| Reaction Conditions | Often requires inert atmosphere and high temperatures | Milder conditions, sometimes open to air researchgate.net |
| Workup | Complex chromatographic purification | Simple filtration to remove catalyst |
Exploration of New Application Domains in Fundamental Chemistry and Materials Science
The versatility of the this compound structure opens doors to numerous applications beyond simple chemical synthesis.
Coordination Polymers and MOFs: As a bifunctional ligand, it can coordinate to metal centers via its pyridine nitrogen while the aldehyde group remains available for post-synthetic modification. This allows for the construction of functional metal-organic frameworks (MOFs) and coordination polymers. rsc.org For example, the aldehyde can be converted into an imine or other functional groups after the framework has been assembled, allowing for the precise installation of catalytic sites or recognition motifs within the pores of the material.
Supramolecular Chemistry: The molecule's rigid, linear shape and capacity for hydrogen bonding (via the aldehyde) and π-π stacking make it an excellent component for building complex supramolecular architectures. It can be used to form liquid crystals, organogels, and other self-assembled materials with ordered structures. rsc.org
Organic Optoelectronics: The extended π-conjugation across the pyridine, alkyne, and benzene (B151609) units suggests potential for use in organic electronic materials. rsc.org Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where efficient charge transport and tunable electronic properties are crucial.
Multicomponent Reactions: The aldehyde functionality is a key entry point for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. These reactions allow for the rapid assembly of complex molecular structures from simple starting materials in a single step, providing a highly efficient pathway to novel heterocyclic compounds and functional polymers. mdpi.com
Challenges and Opportunities in Scalable Synthesis and Advanced Characterization
While the compound holds great promise, its transition from laboratory-scale synthesis to industrial application presents several challenges and opportunities.
Scalability Challenges: The primary challenge in scalable synthesis is the cost and efficiency of the catalytic coupling step. researchgate.net Trace metal contamination from the catalyst can be detrimental to the performance of the material in electronic or biological applications, necessitating extensive and costly purification procedures. Developing robust, highly active, and truly recyclable heterogeneous catalysts is critical for economical large-scale production. Ensuring batch-to-batch consistency in terms of purity and yield is another significant hurdle.
Advanced Characterization: A thorough understanding of the compound's properties, both in isolation and within a material, requires a suite of advanced characterization techniques.
Structural Analysis: While standard techniques like NMR and IR are routine, single-crystal X-ray diffraction is invaluable for confirming the precise 3D structure and packing in the solid state. mdpi.com
Surface and Interaction Analysis: Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions (like π-π stacking and hydrogen bonding) in the crystal lattice, which is crucial for understanding its self-assembly behavior. mdpi.com
Thermal Properties: For materials applications, thermal stability is key. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and phase transitions. mdpi.com
Optical and Electronic Properties: A deep dive into its potential for optoelectronics requires UV-Vis and fluorescence spectroscopy to study its photophysical properties, and cyclic voltammetry to determine its HOMO/LUMO energy levels and electrochemical behavior.
The table below summarizes key characterization data for the core functional groups of the molecule.
| Technique | Functional Group | Expected Observation |
|---|---|---|
| FT-IR (cm⁻¹) | Aldehyde (C=O) | Strong absorption around 1700-1710 cm⁻¹ |
| Alkyne (C≡C) | Weak to medium absorption around 2210-2230 cm⁻¹ | |
| Pyridine (C=N/C=C) | Absorptions in the 1400-1600 cm⁻¹ region | |
| ¹H NMR (ppm) | Aldehyde (-CHO) | Singlet around 9.9-10.1 ppm |
| Aromatic (Benzene/Pyridine) | Multiplets in the 7.0-8.8 ppm region | |
| ¹³C NMR (ppm) | Aldehyde Carbonyl (C=O) | Signal around 190-192 ppm |
Overcoming the challenges in scalable synthesis and employing advanced characterization will unlock the full potential of this compound, paving the way for its use in a new generation of smart materials and functional chemical systems.
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 4-[(Pyridin-2-yl)ethynyl]benzaldehyde?
The compound consists of a benzaldehyde core functionalized with a pyridinyl-ethynyl group at the para position. Its molecular formula is C₁₄H₉NO (MW: 207.23), confirmed by high-resolution mass spectrometry . Key characterization methods include:
Q. How is this compound synthesized, and what are common purity validation techniques?
A typical synthesis involves Sonogashira coupling between 4-iodobenzaldehyde and 2-ethynylpyridine under palladium catalysis . Key steps:
- Use of CuI/Et₃N to activate the alkyne.
- Purification via column chromatography (silica gel, hexane/EtOAc).
Purity is validated by HPLC (≥95% purity) and TLC (Rf ~0.5 in 1:3 EtOAc/hexane) .
Advanced Research Questions
Q. How do contradictory data arise in coordination chemistry studies involving this compound, and how can they be resolved?
Discrepancies in metal-ligand binding constants or stereoselectivity often stem from:
Q. What methodologies optimize the compound’s reactivity in click chemistry or Wittig reactions?
For click chemistry :
- Use Cu(I)-TBTA (tris(benzyltriazolylmethyl)amine) to accelerate azide-alkyne cycloaddition .
For Wittig reactions : - Stabilize ylides with bulky phosphines (e.g., PPh₃) to prevent side reactions .
Kinetic studies show Et₃N as a superior base compared to NaH in polar aprotic solvents (e.g., THF) .
Q. How does the compound’s electronic structure influence its application in photodynamic therapy (PDT) or OLEDs?
The ethynyl spacer enhances π-conjugation, lowering the HOMO-LUMO gap (measured via cyclic voltammetry: ΔE ~2.8 eV) . Applications include:
- OLEDs : Acts as an electron-transport layer due to pyridine’s electron-withdrawing nature .
- PDT : Generates singlet oxygen (¹O₂) under blue light (λ = 450 nm) via intersystem crossing .
Data Contradiction Analysis
Q. Why do antimicrobial activity studies report conflicting MIC values for derivatives of this compound?
Variations in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:
- Substituent positioning : Electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position enhance activity .
- Biofilm vs. planktonic cell assays : Biofilms exhibit 4–8× higher resistance .
Standardization using CLSI guidelines (M07-A10) is recommended .
Methodological Tables
Q. Table 1. Comparison of Characterization Techniques
| Technique | Key Findings | References |
|---|---|---|
| X-ray Diffraction | Planar geometry (torsion angle <5°) | |
| NMR | Aldehyde δH = 10.02 ppm (CDCl₃) | |
| HPLC | Retention time = 6.7 min (C18 column) |
Q. Table 2. Reaction Optimization Parameters
| Reaction Type | Optimal Conditions | Yield (%) |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 70°C, 12 hr | 85–92 |
| Wittig Reaction | PPh₃, Et₃N, THF, 0°C → RT | 78–84 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
